molecular formula C10H13BF3NO2S B2689834 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole CAS No. 2256758-32-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole

Cat. No. B2689834
CAS RN: 2256758-32-2
M. Wt: 279.08
InChI Key: DFAPQWCJJWVGIY-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1,3,2-dioxaborolane ring, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a 1,3,2-dioxaborolane ring attached to a 1,3-thiazole ring via a carbon-carbon bond. The 1,3-thiazole ring would also have a trifluoromethyl group attached to it .


Chemical Reactions Analysis

Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific structure of the compound. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Crystal Structure Studies : A study on a related compound discusses the synthesis, characterization, and crystal structure, confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, alongside X-ray diffraction. These techniques are foundational in understanding the physical and chemical properties of such compounds, which could apply to the scientific research applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole (Liao et al., 2022).

Polymer Chemistry and Materials Science

Preparation of High-performance Semiconducting Polymers : Another study details the development of diborylated naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole as a precursor for synthesizing semiconducting polymers, highlighting the importance of such compounds in materials science and technology (Kawashima et al., 2013).

Photocatalytic Transformations

Organophotocatalyst in Organic Reactions : Research on 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) emphasizes its role as a powerful organophotocatalyst for various organic reactions. The study of such donor-acceptor fluorophores could provide insights into the photocatalytic applications of related compounds (Shang et al., 2019).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it were used as a reagent in a Suzuki-Miyaura reaction, it would act as a source of a carbon nucleophile to form a new carbon-carbon bond .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and use. For example, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research involving compounds like this could include further exploration of their use in organic synthesis, particularly in the development of new cross-coupling reactions. Additionally, given the presence of a 1,3-thiazole ring, which is a common motif in medicinal chemistry, there could be potential for exploration of the biological activity of such compounds .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3NO2S/c1-8(2)9(3,4)17-11(16-8)6-5-18-7(15-6)10(12,13)14/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAPQWCJJWVGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2256758-32-2
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole
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